molecular formula C29H33N3O2S B12384934 Antiviral agent 34

Antiviral agent 34

货号: B12384934
分子量: 487.7 g/mol
InChI 键: GKGUZBBYDHKNIJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Antiviral agent 34 is a synthetic compound designed to inhibit the replication of viruses. It has shown broad-spectrum antiviral activity against various viral pathogens, making it a promising candidate for therapeutic applications. This compound is particularly effective against RNA viruses, including coronaviruses and influenza viruses.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Antiviral agent 34 involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the core structure: The core structure is synthesized through a series of condensation reactions involving heterocyclic compounds.

    Functionalization: The core structure is then functionalized with various substituents to enhance its antiviral activity. This step involves nucleophilic substitution reactions under mild conditions.

    Purification: The final product is purified using column chromatography to obtain a high-purity compound.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound is optimized to ensure high yield and purity. The process involves:

    Batch reactors: Large-scale batch reactors are used to carry out the condensation and functionalization reactions.

    Continuous flow reactors: Continuous flow reactors are employed to improve reaction efficiency and reduce production time.

    Purification: Industrial-scale purification techniques, such as crystallization and high-performance liquid chromatography, are used to obtain the final product.

化学反应分析

Types of Reactions

Antiviral agent 34 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form reactive intermediates that enhance its antiviral activity.

    Reduction: Reduction reactions can modify the functional groups on the compound, altering its antiviral properties.

    Substitution: Nucleophilic and electrophilic substitution reactions are used to introduce different substituents onto the core structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under mild conditions.

    Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium azide and potassium cyanide, while electrophilic substitution reactions use reagents like bromine and chlorine.

Major Products

The major products formed from these reactions include various derivatives of this compound with enhanced antiviral activity and improved pharmacokinetic properties.

科学研究应用

Antiviral agent 34 has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the mechanisms of antiviral activity and to develop new synthetic methodologies.

    Biology: The compound is used in cell culture studies to investigate its effects on viral replication and host cell interactions.

    Medicine: this compound is being evaluated in preclinical and clinical trials for its potential to treat viral infections, including COVID-19 and influenza.

    Industry: The compound is used in the development of antiviral coatings and materials for medical devices and personal protective equipment.

作用机制

Antiviral agent 34 exerts its effects by targeting specific viral enzymes and proteins involved in the replication cycle. The key molecular targets include:

    Viral polymerases: The compound inhibits viral RNA-dependent RNA polymerases, preventing the synthesis of viral RNA.

    Proteases: It inhibits viral proteases, blocking the processing of viral polyproteins into functional proteins.

    Entry inhibitors: this compound can also block viral entry into host cells by binding to viral surface proteins and preventing their interaction with host cell receptors.

相似化合物的比较

Antiviral agent 34 is compared with other similar compounds to highlight its uniqueness:

    Remdesivir: Both compounds target viral RNA polymerases, but this compound has a broader spectrum of activity and improved pharmacokinetic properties.

    Favipiravir: While both compounds inhibit viral replication, this compound has shown higher potency and lower toxicity in preclinical studies.

    Molnupiravir: Similar to this compound, Molnupiravir targets viral RNA polymerases, but this compound has a different mechanism of action and a broader spectrum of activity.

List of Similar Compounds

  • Remdesivir
  • Favipiravir
  • Molnupiravir
  • Acyclovir
  • Ribavirin

This compound stands out due to its broad-spectrum activity, high potency, and favorable pharmacokinetic properties, making it a promising candidate for further development and clinical use.

属性

分子式

C29H33N3O2S

分子量

487.7 g/mol

IUPAC 名称

4-tert-butyl-N-[4-[(4-tert-butylbenzoyl)carbamothioylamino]phenyl]benzamide

InChI

InChI=1S/C29H33N3O2S/c1-28(2,3)21-11-7-19(8-12-21)25(33)30-23-15-17-24(18-16-23)31-27(35)32-26(34)20-9-13-22(14-10-20)29(4,5)6/h7-18H,1-6H3,(H,30,33)(H2,31,32,34,35)

InChI 键

GKGUZBBYDHKNIJ-UHFFFAOYSA-N

规范 SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)C(C)(C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。